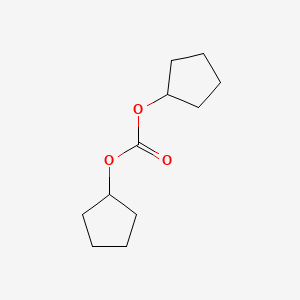
Dicyclopentyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclopentyl carbonate can be synthesized through the reaction of cyclopentanol with phosgene or its derivatives. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
2C5H9OH+COCl2→C5H9OCO2C5H9+2HCl
Industrial Production Methods
On an industrial scale, this compound can be produced through the oxidative carbonylation of cyclopentanol using carbon monoxide and oxygen in the presence of a catalyst. This method is more environmentally friendly as it avoids the use of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclopentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form cyclopentanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonates and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and amines.
Hydrolysis: Typically carried out in the presence of acids like hydrochloric acid or bases like sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or tin compounds are often used.
Major Products
Substitution Reactions: Products include substituted carbonates and cyclopentanol derivatives.
Hydrolysis: Major products are cyclopentanol and carbon dioxide.
Transesterification: Products include new carbonates and alcohols.
Wissenschaftliche Forschungsanwendungen
Dicyclopentyl carbonate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the development of drug delivery systems and as a building block for active pharmaceutical ingredients.
Materials Science: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.
Green Chemistry: Its derivatives are used in environmentally friendly chemical processes due to their low toxicity and biodegradability
Wirkmechanismus
The mechanism of action of dicyclopentyl carbonate involves its ability to act as a carbonylating agent. It can introduce carbonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets include hydroxyl and amine groups, which can react with the carbonate group to form esters and carbamates, respectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Carbonate: A simpler dialkyl carbonate with similar reactivity but different physical properties.
Diphenyl Carbonate: Another dialkyl carbonate used in the production of polycarbonates.
Ethylene Carbonate: A cyclic carbonate with applications in lithium-ion batteries and as a solvent.
Uniqueness
Dicyclopentyl carbonate is unique due to its cyclic structure and the presence of two cyclopentyl groups, which impart distinct physical and chemical properties compared to other carbonates. Its relatively low toxicity and biodegradability make it an attractive option for green chemistry applications .
Eigenschaften
Molekularformel |
C11H18O3 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
dicyclopentyl carbonate |
InChI |
InChI=1S/C11H18O3/c12-11(13-9-5-1-2-6-9)14-10-7-3-4-8-10/h9-10H,1-8H2 |
InChI-Schlüssel |
AJHQRWJZHVBYLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC(=O)OC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


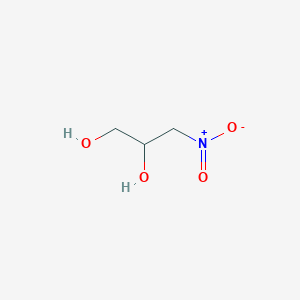
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)
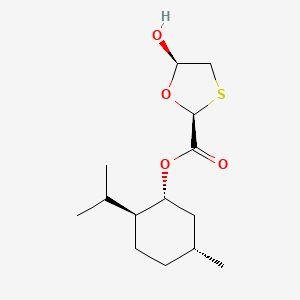

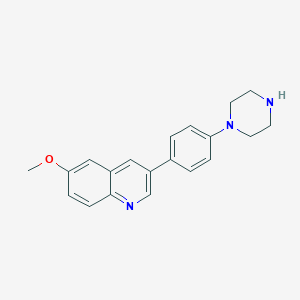



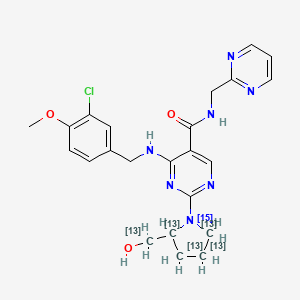




![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
